molecular formula C19H34N2O2 B10949376 N,N'-(methanediyldicyclohexane-4,1-diyl)dipropanamide

N,N'-(methanediyldicyclohexane-4,1-diyl)dipropanamide

Cat. No.: B10949376
M. Wt: 322.5 g/mol
InChI Key: JEUOYYIJGSLKOQ-UHFFFAOYSA-N
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Description

N-(4-{[4-(propionylamino)cyclohexyl]methyl}cyclohexyl)propanamide is a complex organic compound with the molecular formula C19H34N2O2. This compound is characterized by its unique structure, which includes two cyclohexyl rings connected by a propionylamino group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[4-(propionylamino)cyclohexyl]methyl}cyclohexyl)propanamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Propionylamino Group: The initial step involves the reaction of propionyl chloride with cyclohexylamine to form N-propionylcyclohexylamine.

    Coupling Reaction: The N-propionylcyclohexylamine is then reacted with 4-(bromomethyl)cyclohexylamine in the presence of a base such as potassium carbonate to form the intermediate compound.

    Final Amidation: The intermediate compound undergoes amidation with propionyl chloride to yield the final product, N-(4-{[4-(propionylamino)cyclohexyl]methyl}cyclohexyl)propanamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[4-(propionylamino)cyclohexyl]methyl}cyclohexyl)propanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the propionylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted amides or amines.

Scientific Research Applications

N-(4-{[4-(propionylamino)cyclohexyl]methyl}cyclohexyl)propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on cellular processes and as a probe for biological pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-{[4-(propionylamino)cyclohexyl]methyl}cyclohexyl)propanamide involves its interaction with specific molecular targets. It is believed to modulate certain pathways by binding to receptors or enzymes, thereby influencing cellular functions. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in the modulation of inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{[4-(acetylamino)cyclohexyl]methyl}cyclohexyl)acetamide
  • N-(4-{[4-(butyryl-amino)cyclohexyl]methyl}cyclohexyl)butyramide

Uniqueness

N-(4-{[4-(propionylamino)cyclohexyl]methyl}cyclohexyl)propanamide stands out due to its specific propionylamino group, which imparts unique chemical properties and biological activities. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.

Properties

Molecular Formula

C19H34N2O2

Molecular Weight

322.5 g/mol

IUPAC Name

N-[4-[[4-(propanoylamino)cyclohexyl]methyl]cyclohexyl]propanamide

InChI

InChI=1S/C19H34N2O2/c1-3-18(22)20-16-9-5-14(6-10-16)13-15-7-11-17(12-8-15)21-19(23)4-2/h14-17H,3-13H2,1-2H3,(H,20,22)(H,21,23)

InChI Key

JEUOYYIJGSLKOQ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1CCC(CC1)CC2CCC(CC2)NC(=O)CC

Origin of Product

United States

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